Magnesium molybdate

Descripción general

Descripción

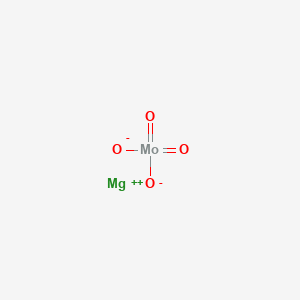

Magnesium Molybdate is a distinctive chemical compound composed of Magnesium (Mg) and Molybdate (MoO4). It is a naturally occurring mineral known as ilinskite and is most commonly recognized for its use in various industrial applications . It presents in a white or off-white crystalline form and is typically produced synthetically for commercial use .

Synthesis Analysis

The synthesis of Magnesium Molybdate primarily involves a reaction between Magnesium and Molybdenum Oxide (MoO3). This process necessitates careful control of conditions to yield the desirable product . While natural sources of Magnesium Molybdate exist, these are relatively rare, making synthetic production the primary method of obtaining this compound . The processes of mechanochemical synthesis of magnesium molybdate and its mechanochemical reduction by magnesium with the formation of the Mo/MgO composite, followed by separation of highly dispersed molybdenum, were studied by X-ray diffraction and scanning electron microscopy methods .

Molecular Structure Analysis

Magnesium Molybdate (MgMoO4) showcases unique chemical and physical properties. A closer look at its structure reveals a complex arrangement that contributes to its stability and reactivity . The hierarchical architecture is characterized by X-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), scanning transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) analyses .

Chemical Reactions Analysis

Magnesium Molybdate has found widespread utility in various sectors due to its chemical stability and other unique characteristics. Its primary use is as a catalyst in several chemical reactions . It assists in the acceleration of reactions, contributing to efficiency in industrial processes .

Physical And Chemical Properties Analysis

The chemical formula of Magnesium Molybdate is MgMoO4. Its molecular weight is approximately 200.3 grams per mole. It is a white or off-white crystalline powder . It is insoluble in water and most common solvents, showcasing a significant resistance to dissolution .

Aplicaciones Científicas De Investigación

Energy Storage Devices

Magnesium molybdate: shows promise in the field of energy storage, particularly for sodium-ion batteries and supercapacitors . Its hierarchical plate-like nanomaterials and porous architectures facilitate electron transport and enhance surface reaction kinetics . This structure allows for superior power and energy densities when used as an electrode material. However, its cycling stability is primarily stable in aqueous systems, indicating a potential limitation for non-aqueous sodium batteries .

Electrochemical Performance

The electrochemical behavior of MgMoO_4 has been extensively studied. It demonstrates potential as an anode material for energy storage devices due to its high rate performance and excellent capacity retention . The porous structure of the synthesized nanoplates ranges from 50 to 70 nm, which is beneficial for electron transport pathways and surface reaction kinetics .

Synthesis Methods

Magnesium molybdate: can be synthesized through a low-temperature combustion synthesis, resulting in a hierarchical architecture characterized by X-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), and X-ray photoelectron spectroscopy (XPS) analyses . This method is notable for its simplicity and the unique structural properties it imparts to the material.

Structural Characterization

The compound’s structure has been characterized using advanced techniques such as XRD, FESEM, and scanning transmission electron microscopy (TEM). These analyses confirm the presence of hierarchical plate-like nanomaterials and porous architectures, which are crucial for its electrochemical applications .

Reaction Mechanisms

Research into MgMoO_4 includes postulating reaction mechanisms for its role in energy storage devices. Understanding these mechanisms is vital for integrating such materials into practical applications and improving their performance in devices like hybrid sodium-ion capacitors .

Comparative Analyses

Comparative analyses of various electrolytes in storage devices have been conducted to evaluate the integration of MgMoO_4 into practical applications. Such studies are essential for determining the most effective use of this material in different types of energy storage systems .

Potential in Magnesium Batteries

While not directly related to MgMoO_4 , magnesium batteries represent a field where related compounds are being exploredMagnesium molybdate could potentially contribute to this area, particularly in the development of anodes, cathodes, and electrolytes .

Hierarchical Structured Materials

The hierarchical structure of MgMoO_4 is a significant feature that contributes to its potential applications. This structure can be leveraged in various scientific research areas, especially where surface area and porosity play critical roles .

Mecanismo De Acción

Target of Action

Magnesium molybdate (MgMoO4) is primarily targeted for electrochemical applications, particularly in the field of energy storage . It has been successfully synthesized and used in sodium-ion capacitors and batteries . The compound’s primary targets are the electrodes of these devices, where it facilitates ion absorption and insertion .

Mode of Action

Magnesium molybdate interacts with its targets through a process of ion absorption and insertion into the MgMoO4 electrodes . This interaction results in superior power and energy densities . The compound’s porous structure, which ranges from 50 to 70 nm, provides an electron transport pathway and enhances surface reaction kinetics .

Biochemical Pathways

The sodium-ion capacitor involves ion absorption and insertion into the MgMoO4 electrodes, which are key processes in the functioning of these devices .

Pharmacokinetics

Its electrochemical behavior has been investigated using aqueous and non-aqueous solvents .

Result of Action

The action of magnesium molybdate results in superior power and energy densities in sodium-ion capacitors and batteries . The cycling stability was found to be stable only for an aqueous system . The formation of a solid electrolyte surface layer restricted the reversible capacity of the MgMoO4 in the sodium-battery .

Action Environment

The action of magnesium molybdate is influenced by the type of solvent used. Its electrochemical behavior was investigated using aqueous (NaOH) and non-aqueous solvents (NaClO4 in EC: DMC: FEC) for supercapacitor and battery applications . The cycling stability was found to be stable only for an aqueous system .

Safety and Hazards

Despite its widespread use, Magnesium Molybdate requires careful handling due to its potential health risks. When not managed correctly, it may cause eye and skin irritation, and prolonged exposure can lead to more severe health complications . Always use appropriate personal protective equipment (PPE) when handling Magnesium Molybdate, including gloves and safety glasses .

Direcciones Futuras

Propiedades

IUPAC Name |

magnesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODMKKOKHKJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

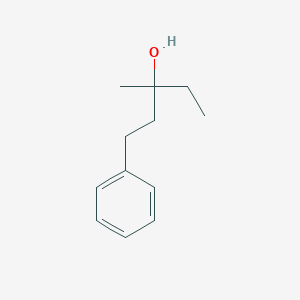

[O-][Mo](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgMoO4 | |

| Record name | magnesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160263 | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White powder; [Strem Chemicals MSDS] | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium molybdate | |

CAS RN |

13767-03-8, 12013-21-7 | |

| Record name | Magnesium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5M6MZI9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)